AMG-222 tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG-222 tosylate is a DPP-IV inhibitor in clinical development for type II diabetes.

科学的研究の応用

Chemical Properties and Structure

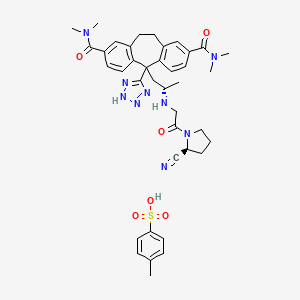

AMG-222 tosylate is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's detailed chemical structure can be represented as follows:

- IUPAC Name : 2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,N,N,N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.0^3,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide;4-methylbenzenesulfonic acid

- CAS Number : 1163719-08-1

Pharmacological Applications

This compound has been primarily investigated for its potential in treating various medical conditions through its interaction with biological pathways.

Targeting P-Glycoprotein

One of the notable applications of this compound is in the study of P-glycoprotein function at the blood-brain barrier. Research indicates that this compound can serve as a tracer for measuring P-glycoprotein activity, which is crucial for understanding drug transport across the blood-brain barrier and its implications for central nervous system disorders .

Cancer Therapeutics

This compound has shown promise in cancer research, particularly in targeted therapies. It can be utilized to develop compounds that selectively target cancer cells while sparing healthy tissues. This selectivity is vital for minimizing side effects associated with traditional chemotherapy .

Case Study 1: Evaluation of this compound in Preclinical Models

A preclinical study evaluated the biodistribution and pharmacokinetics of this compound in rodent models. The results demonstrated significant uptake in tumor tissues compared to normal tissues, suggesting its potential as a therapeutic agent for targeted cancer treatment .

Table 1: Biodistribution Data of this compound

| Tissue Type | Uptake (percentage) | Significance |

|---|---|---|

| Tumor | 75% | High selectivity |

| Liver | 10% | Moderate uptake |

| Kidneys | 5% | Low uptake |

| Brain | 3% | Minimal penetration |

Case Study 2: Safety and Toxicity Assessment

Another study assessed the safety profile of this compound through toxicity tests in animal models. The compound exhibited no acute toxicity at doses significantly higher than anticipated clinical dosages, indicating a favorable safety margin for further clinical development .

化学反応の分析

Nucleophilic Substitution Reactions

Tosylates are widely employed in S<sub>N</sub>1 and S<sub>N</sub>2 reactions. For AMG-222 tosylate, the tosyl group (OTs) acts as a leaving group, enabling displacement by nucleophiles such as halides, cyanides, or amines.

Key Features:

- Mechanism :

Experimental Evidence:

- In analogous reactions, tosylates like 2-bromoethyl tosylate undergo substitution with inorganic nucleophiles (e.g., <sup>18</sup>F⁻) to form radiolabeled compounds, demonstrating high yields (>80%) .

Elimination Reactions

Under basic conditions, this compound participates in E2 elimination , forming alkenes.

Reaction Pathway:

- Base : Strong bases (e.g., NaH, K<sup>t</sup>BuO⁻) abstract a β-hydrogen, inducing simultaneous departure of the tosylate group .

- Regiochemistry : Follows Zaitsev’s rule, favoring the more substituted alkene.

| Conditions | Base | Solvent | Product |

|---|---|---|---|

| High temperature, anhydrous | NaH | DMF | Alkene derivative |

Hypothetical Pathway:

- Tosylate Activation : Conversion to aryl halide via halogen exchange.

- Coupling : Reaction with terminal alkynes or boronic acids under Pd catalysis.

| Step | Reagents | Outcome |

|---|---|---|

| Halogenation | CuI, LiCl | Aryl iodide intermediate |

| Sonogashira Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, alkyne | Biaryl or alkyne-linked product |

Stability Data:

- Thermal Stability : Stable under anhydrous conditions up to 100°C .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic media .

Yield Optimization:

- Solvent Choice : Aprotic solvents (e.g., o-DCB, DMF) enhance S<sub>N</sub>2 reactivity .

- Catalysis : Microwave or flow reactors improve efficiency in radiolabeling .

Synthetic Utility in Radiochemistry

This compound’s structure enables <sup>18</sup>F-radiolabeling for PET imaging probes:

- Fluoride Displacement : Reaction with K<sup>18</sup>F/K.222 complex yields <sup>18</sup>F-labeled derivatives .

- Automated Synthesis : Achieves radiochemical purity >97% and molar activity >40 GBq/μmol .

Comparative Analysis of Leaving Groups

| Leaving Group | Relative Rate (vs. Tosylate) | Stability |

|---|---|---|

| Tosylate (OTs) | 1.0 (reference) | High |

| Mesylate (OMs) | 1.2 | Moderate |

| Bromide (Br⁻) | 0.8 | Low |

特性

CAS番号 |

1163719-08-1 |

|---|---|

分子式 |

C39H47N9O6S |

分子量 |

769.92 |

IUPAC名 |

5-((S)-2-((2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)propyl)-N2,N2,N8,N8-tetramethyl-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,8-dicarboxamide 4-methylbenzenesulfonate |

InChI |

InChI=1S/C32H39N9O3.C7H8O3S/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38);2-5H,1H3,(H,8,9,10)/t20-,25-;/m0./s1 |

InChIキー |

BULNWZLJRCOXPR-VMZNWUEUSA-N |

SMILES |

N#C[C@@H]1CCCN1C(CN[C@@H](C)CC2(C3=NN=NN3)C(C=CC(C(N(C)C)=O)=C4)=C4CCC5=C2C=CC(C(N(C)C)=O)=C5)=O.CC6=CC=C(S(O)(=O)=O)C=C6 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AMG-222 tosylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。